molecular formula C9H11BO4 B8768597 (2-ethoxy-6-formylphenyl)boronic acid

(2-ethoxy-6-formylphenyl)boronic acid

Cat. No.: B8768597
M. Wt: 193.99 g/mol
InChI Key: AEMBYHVLUFBRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxy-6-formylphenyl)boronic acid is an aromatic boronic acid derivative featuring a phenyl ring substituted with an ethoxy group at the ortho position (C2), a formyl group at the para position relative to the boronic acid (C6), and the boronic acid (-B(OH)₂) moiety at C1 (Figure 1). The compound is synthesized via a multi-step process involving THF and HCl-mediated workup, yielding a 91% crude product as an oil . Its unique substituents—ethoxy (electron-donating) and formyl (electron-withdrawing)—create a balanced electronic environment that influences its acidity, solubility, and reactivity.

Properties

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

(2-ethoxy-6-formylphenyl)boronic acid

InChI

InChI=1S/C9H11BO4/c1-2-14-8-5-3-4-7(6-11)9(8)10(12)13/h3-6,12-13H,2H2,1H3

InChI Key

AEMBYHVLUFBRMS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1OCC)C=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-ethoxy-6-formylphenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: (2-ethoxy-6-formylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalyst, aryl or vinyl halides.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-ethoxy-6-formylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and drug delivery systems. The compound can also participate in cross-coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The table below compares key structural features and properties of (2-ethoxy-6-formylphenyl)boronic acid with analogous compounds:

Compound Name Substituents pKa (Estimated) Solubility Notable Bioactivity/Applications Evidence Source
This compound 2-ethoxy, 6-formyl ~8.5–9.5* Oil (low aqueous) N/A (inferred protease/anticancer potential)
(6-Ethoxy-2,3-difluorophenyl)boronic acid 6-ethoxy, 2,3-difluoro ~8.8–9.3* Moderate Diagnostic accuracy (β-lactamase inhibition)
Phenanthren-9-yl boronic acid Polycyclic aromatic ~9.0–10.0 Low (precipitates) Antiproliferative (IC₅₀ = 0.225 µM)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl-phenoxy ~7.5–8.5 Moderate Fungal HDAC inhibition (IC₅₀ = 1 µM)
Phenyl boronic acid Unsubstituted ~8.7 High Diagnostic agent (β-lactamase screening)

*Estimated based on substituent effects discussed in .

Key Observations:
  • pKa and Acidity : The formyl group in this compound is a strong electron-withdrawing group (EWG), which typically lowers pKa by stabilizing the conjugate base (boronate). However, the ethoxy group (electron-donating) counterbalances this effect, resulting in a pKa comparable to phenyl boronic acid (~8.7–9.5) . This balance is critical for physiological applications, as boronic acids with pKa near 7.4 (physiological pH) exhibit optimal binding to biomolecules like serine proteases .
  • This contrasts with hydroxyl-substituted analogs (e.g., (2-fluoro-6-hydroxyphenyl)boronic acid ), which exhibit higher hydrophilicity.

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